

Chloroorienticin A CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloroorienticin A

Cat. No.: B1668801

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In-Depth Technical Guide to Chloroorienticin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroorienticin A, a glycopeptide antibiotic, represents a significant area of interest in the ongoing search for potent antimicrobial agents. This technical guide provides a comprehensive overview of its fundamental chemical properties, mechanism of action, and relevant experimental data. Detailed experimental protocols and visual representations of its mode of action are included to facilitate further research and development in the field of antibiotic drug discovery.

Chemical and Physical Properties

Chloroorienticin A is a complex glycopeptide with the following key identifiers:

Property	Value
CAS Number	118395-73-6[1][2][3][4][5]
Molecular Formula	C73H88Cl2N10O26
Synonyms	Chloroeremomycin, A82846B, LY264826

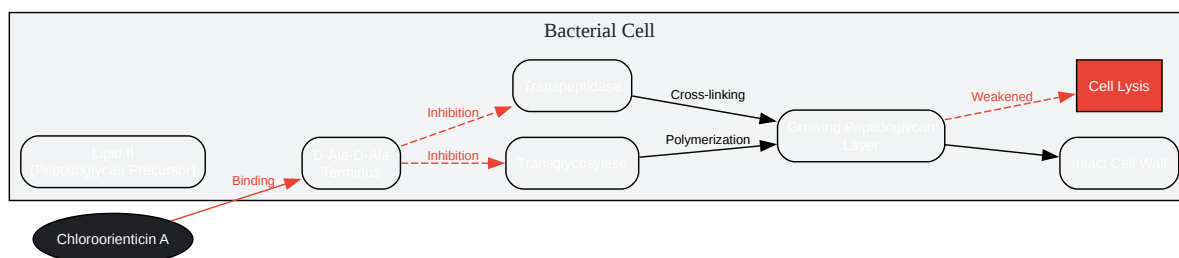
Mechanism of Action

As a member of the glycopeptide class of antibiotics, **Chloroorienticin A**'s primary mechanism of action is the inhibition of bacterial cell wall synthesis. This is achieved by targeting and binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the subsequent enzymatic steps of transglycosylation and transpeptidation, which are crucial for the formation and cross-linking of the peptidoglycan layer that provides structural integrity to the bacterial cell wall.

The mechanism of action for **Chloroorienticin A** can be further elucidated by examining its close derivative, oritavancin. Oritavancin, a semisynthetic lipoglycopeptide derived from chloroeremomycin (**Chloroorienticin A**), exhibits a multifaceted mechanism that includes:

- **Inhibition of Transglycosylation:** By binding to the D-Ala-D-Ala termini of peptidoglycan precursors, it blocks the polymerization of the glycan chains.
- **Inhibition of Transpeptidation:** The binding also interferes with the cross-linking of the peptide stems of the peptidoglycan, further weakening the cell wall.
- **Cell Membrane Disruption:** The lipophilic side chain present in derivatives like oritavancin allows for interaction with and disruption of the bacterial cell membrane, leading to depolarization and increased permeability, which contributes to rapid, concentration-dependent cell death.

This multi-pronged attack makes glycopeptides like **Chloroorienticin A** and its derivatives potent antibacterial agents.



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Mechanism of Action of **Chloroorienticin A**.

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for **Chloroorienticin A** are not widely available in the public domain, data for the closely related glycopeptide, eremomycin, provides insight into its potential antibacterial spectrum and potency.

Bacterial Strain	Eremomycin MIC (µg/mL)
Staphylococcus aureus 20450	Varies with ligand concentration
Enterococcus faecalis 9	Varies with ligand concentration

It is important to note that the antibacterial activity of glycopeptides can be influenced by the presence of specific ligands.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for evaluating the in vitro antibacterial activity of a compound like **Chloroorienticin A** is the determination of its MIC. The following is a generalized broth

microdilution protocol based on established guidelines.

Objective: To determine the lowest concentration of **Chloroorienticin A** that inhibits the visible growth of a specific bacterial strain.

Materials:

- **Chloroorienticin A**
- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Bacterial inoculum standardized to a specific concentration (e.g., 5×10^5 CFU/mL)
- Incubator (37°C)
- Spectrophotometer or plate reader (optional, for quantitative assessment)

Procedure:

- Preparation of Antibiotic Dilutions:
 - Prepare a stock solution of **Chloroorienticin A** in a suitable solvent.
 - Perform serial twofold dilutions of the stock solution in MHB directly in the wells of the 96-well microtiter plate to achieve a range of desired concentrations.
- Inoculation:
 - Prepare a standardized bacterial inoculum from an overnight culture. The turbidity should be adjusted to a 0.5 McFarland standard, which is then further diluted to achieve the final target concentration in the wells.
 - Add a standardized volume of the bacterial inoculum to each well containing the antibiotic dilutions and to control wells (growth control without antibiotic and sterility control with uninoculated medium).

- Incubation:
 - Incubate the microtiter plates at 37°C for 18-24 hours.
- Determination of MIC:
 - After incubation, visually inspect the plates for bacterial growth (turbidity).
 - The MIC is the lowest concentration of **Chloroorienticin A** in which there is no visible growth.

Workflow for MIC Determination.

Conclusion

Chloroorienticin A, a potent glycopeptide antibiotic, demonstrates significant potential in combating Gram-positive bacterial infections through the inhibition of cell wall synthesis. Its complex structure and multifaceted mechanism of action make it a valuable subject for further research and development. The information and protocols provided in this guide are intended to serve as a foundational resource for scientists and researchers dedicated to advancing the field of antimicrobial drug discovery.

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- To cite this document: BenchChem. [Chloroorienticin A CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668801#chloroorienticin-a-cas-number-and-molecular-formula]

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